molecular formula C12H14O3 B13062692 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one

2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one

Cat. No.: B13062692
M. Wt: 206.24 g/mol
InChI Key: ANGMEORCXOCVFA-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one is an organic compound that features a furan ring attached to a cyclohexanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one typically involves the reaction of furan-2-carboxylic acid with 4-methylcyclohexanone under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the furan ring and the cyclohexanone .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts and solvents to ensure efficient conversion and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one.

    4-Methylcyclohexanone: Another precursor used in the synthesis.

    Furan-2,5-dicarboxylic acid: A derivative formed through oxidation reactions.

Uniqueness

This compound is unique due to its combined structural features of a furan ring and a cyclohexanone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(furan-2-carbonyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C12H14O3/c1-8-4-5-10(13)9(7-8)12(14)11-3-2-6-15-11/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

ANGMEORCXOCVFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)C2=CC=CO2

Origin of Product

United States

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